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Abstract
The biphenyl scaffold is a privileged structure in chemistry, pivotal in materials science,

asymmetric catalysis, and medicinal chemistry.[1] Its stereochemical properties are not defined

by a classical chiral center but by hindered rotation around the aryl-aryl single bond, a

phenomenon known as atropisomerism. This guide provides a comprehensive exploration of

the relationship between the torsional angle of biphenyls and their resulting stereochemistry.

We will delve into the structural requirements for axial chirality, the energetic barriers to

rotation, detailed experimental protocols for synthesis and characterization, and the profound

implications for drug design and development.

The Fundamental Concept: Torsional Angle in
Biphenyls
Biphenyls are compounds featuring two phenyl rings connected by a central carbon-carbon

single bond.[2] In an unsubstituted biphenyl, there is a constant interplay between two

opposing forces: π-conjugation, which favors a planar conformation to maximize orbital

overlap, and steric hindrance between the ortho-hydrogens (H2, H2', H6, H6'), which favors a

twisted conformation.[3] The result is a non-planar, twisted equilibrium conformation in the gas

phase with a torsional (dihedral) angle of approximately 44-45°.[3][4]
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The energy barriers to rotation in unsubstituted biphenyl are minimal, around 6.0-8.0 kJ/mol

for the planar transition state and 6.5-8.3 kJ/mol for the perpendicular transition state.[5][6] This

low barrier means the molecule rotates freely at room temperature, rapidly interconverting

between its twisted enantiomeric conformations, making them non-resolvable.[3]

Atropisomerism: The Emergence of Axial Chirality
The stereochemical landscape of biphenyls changes dramatically with the introduction of

sufficiently large substituents at the ortho positions. This leads to a phenomenon called

atropisomerism (from the Greek a, not, and tropos, turn), where rotation about a single bond is

so restricted that the resulting stereoisomers can be isolated.[7] These isomers, known as

atropisomers, do not arise from a stereocenter or a stereoplane but from a chiral axis along the

biphenyl linkage.[7][8]

The first experimental detection of atropisomerism was achieved by Christie and Kenner in

1922 with 6,6′-dinitro-2,2′-diphenic acid.[9] For atropisomers to be stable and isolable at a given

temperature, the steric strain barrier to rotation must be high enough to prevent racemization.

[7] A general rule of thumb is that an activation energy barrier of 16 to 19 kcal/mol is needed to

prevent spontaneous racemization at room temperature.[3] A more formal definition proposed

by Michinori Ōki specifies that atropisomers should have a half-life of at least 1000 seconds at

a given temperature, which corresponds to an energy barrier of approximately 93 kJ/mol (22

kcal/mol) at 300 K.[9]

Conditions for Chirality in Biphenyls:

Restricted Rotation: The presence of bulky groups in the ortho positions (A, B, C, D) must

create a significant energy barrier to rotation.[10]

Lack of Symmetry: Neither of the individual rings can have a plane of symmetry that bisects

the other ring. For a biphenyl with ortho substituents A,B on one ring and C,D on the other,

chirality exists if A ≠ B and C ≠ D.

Caption: Logical progression from ortho-substituent size to stable atropisomerism.

Quantifying Rotational Barriers
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The stability of biphenyl atropisomers is directly related to the free energy of activation (ΔG‡)

for rotation around the aryl-aryl bond. This barrier is highly sensitive to the steric demand of the

ortho substituents. Even the presence of smaller groups like fluorine or methoxy groups can

play a significant role in hindering rotation.[11] The effect of substituents is not always additive;

a "buttressing effect" can occur where a meta substituent pushes an ortho substituent,

increasing its effective steric bulk.[3]

Variable Temperature NMR (VT-NMR) is a powerful technique for experimentally measuring

these rotational barriers.[12][13] By monitoring the signals of diastereotopic protons or groups,

one can observe their coalescence as the temperature is raised, allowing for the calculation of

ΔG‡.

Table 1: Experimental Rotational Barriers for Mono-Ortho-Substituted Biphenyls

Ortho Substituent
Rotational Barrier (ΔG‡,
kcal/mol)

Source

Fluorine (F) 4.4 [13]

Methoxy (OCH₃) ~7-8 [11]

Methyl (CH₃) 17.4 (for 2,2'-dimethyl) [4]

Trimethylammonium (NMe₃⁺) 18.1 [13]

Isopropyl (i-Pr) 13.95 (for a specific derivative) [14][15]

Note: Data is compiled from various sources and may correspond to specific derivatives. Direct

comparison requires careful consideration of the full molecular structure.

Synthesis and Resolution of Chiral Biphenyls
The synthesis of sterically hindered biphenyls often precludes the use of standard cross-

coupling reactions.[16][17] Modern methods, however, have provided robust pathways.

Synthetic Methodologies
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an aryl halide with an aryl

boronic acid is one of the most common methods for forming the biaryl bond due to its
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functional group tolerance and effectiveness.[1] For hindered systems, specialized ligands and

conditions are often required.

Ullmann Coupling: A classical method involving the copper-promoted coupling of two aryl

halides. It has proven to be a reliable and high-yielding reaction for synthesizing

tetrasubstituted biphenyls where other methods fail.[16][17][18] Asymmetric variations, such

as intramolecular Ullmann coupling with central-to-axial chirality transfer, can achieve excellent

atropdiastereoselectivity, avoiding the need for a resolution step.[19]

Experimental Protocol: Synthesis via Ullmann Coupling
This protocol is a representative example for the synthesis of a substituted biphenyl, based on

methodologies described in the literature.[16]

Objective: Synthesize a racemic 2,2',6,6'-tetrasubstituted biphenyl from a substituted

iodobenzene precursor.

Step-by-Step Methodology:

Precursor Preparation: Ensure the substituted iodobenzene precursor is pure and dry.

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add activated copper powder (2.0 eq).

Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene) to the flask.

Reagent Addition: Add the iodobenzene precursor (1.0 eq) to the stirred suspension.

Heating: Heat the reaction mixture to a high temperature (typically 150-210 °C) and maintain

for 12-24 hours. The causality here is that the high thermal energy is required to overcome

the activation energy for the oxidative addition of the aryl halide to the copper surface.

Monitoring: Track the reaction progress by TLC or GC-MS by taking small aliquots. The

disappearance of the starting material indicates completion.

Workup: Cool the reaction mixture to room temperature. Filter through a pad of Celite to

remove copper residues. The filtrate is then typically subjected to an aqueous workup (e.g.,

washing with water and brine) to remove the DMF.
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Purification: The crude product is purified by column chromatography on silica gel to yield the

desired racemic biphenyl.

Resolution of Atropisomers
Once the racemic biphenyl is synthesized, the enantiomers must be separated.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and

effective method for resolving biphenyl enantiomers.[16][18] The racemic mixture is passed

through a column containing a chiral stationary phase (CSP). The two enantiomers interact

diastereomerically with the CSP, leading to different retention times and allowing for their

separation and collection.

Experimental Determination of Enantiomeric
Stability
Determining the rotational barrier is crucial for understanding if an atropisomeric compound is

suitable for applications that require chiral stability, such as in pharmaceuticals.
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Caption: Workflow for the synthesis, resolution, and stability analysis of biphenyl atropisomers.

Protocol: Kinetic Analysis of Racemization
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This protocol is ideal for atropisomers with relatively high rotational barriers (ΔG‡ ≥ 95 kJ/mol)

and allows for the precise determination of the racemization rate.[20]

Objective: Determine the rate of racemization for an enantiomerically enriched biphenyl at a

specific temperature.

Step-by-Step Methodology:

Sample Preparation: Prepare a solution of the enantiomerically enriched atropisomer in a

suitable solvent (e.g., toluene, DMSO) at a known concentration.

Initial Analysis (t=0): Immediately inject an aliquot of the solution onto a chiral HPLC system

to determine the initial enantiomeric excess (% ee). This serves as the baseline.

Incubation: Place the vial containing the solution in a thermostated bath (e.g., oil bath,

heating block) set to the desired temperature. Start a timer.

Time-Point Analysis: At regular, predetermined intervals (e.g., every 30 minutes for a fast

racemization, or every few hours for a slow one), withdraw an aliquot from the vial, cool it

rapidly to quench the racemization, and inject it onto the chiral HPLC. Record the % ee and

the time.

Data Collection: Continue this process until the % ee has decreased significantly (ideally

close to 0%).

Kinetic Plot: Plot ln([R]/[S]) or a similar function of enantiomeric ratio against time. The data

should fit a first-order rate equation.

Calculation: The slope of the line from the kinetic plot corresponds to the rate constant (k) for

racemization. The free energy of activation (ΔG‡) can then be calculated using the Eyring

equation. This self-validating system confirms first-order kinetics if the plot is linear.

Dynamic NMR (D-NMR) Spectroscopy
For atropisomers with lower rotational barriers (ΔG‡ ≤ 85 kJ/mol), racemization is too fast for

classical kinetic studies but can often be measured using D-NMR.[20]
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Principle: In a chiral molecule, chemically equivalent protons can be magnetically non-

equivalent (diastereotopic) if there is no plane of symmetry relating them. For a biphenyl with

appropriate substitution, ortho-methyl groups or methylene protons on a substituent might

appear as separate signals at low temperature where rotation is slow. As the temperature is

increased, rotation becomes faster. At the coalescence temperature (Tc), the two separate

signals broaden and merge into a single, time-averaged signal. By determining Tc and the

initial peak separation (Δν), the rate constant at coalescence (kc) can be calculated, which in

turn allows for the determination of ΔG‡.[21]

Applications in Drug Development and Catalysis
The principles of biphenyl stereochemistry are not merely academic; they are foundational to

modern chemistry.

Asymmetric Catalysis: Axially chiral biphenyls, most famously BINAP (2,2'-

bis(diphenylphosphino)-1,1'-binaphthyl, a biphenyl analogue), are cornerstone ligands in

asymmetric catalysis.[9][19] Their C2-symmetric, rigid chiral environment is highly effective

at inducing enantioselectivity in a vast number of chemical reactions.[22][23]

Drug Design: Atropisomerism is an increasingly recognized feature in drug molecules.[9] The

different atropisomers of a drug can have vastly different pharmacological and toxicological

profiles. For example, the drug methaqualone exhibits atropisomerism.[9] Understanding and

controlling the stereochemical stability of a biphenyl-containing active pharmaceutical

ingredient (API) is critical. The process of "chiral switching," where a racemic drug is

redeveloped as a single enantiomer, can lead to drugs with improved efficacy, better safety

profiles, and reduced off-target effects.[24]

Conclusion
The torsional angle in substituted biphenyls is a critical parameter that governs the transition

from a conformationally flexible molecule to a configurationally stable, axially chiral entity. The

resulting phenomenon of atropisomerism has profound implications, enabling the design of

powerful chiral ligands and demanding careful consideration in the development of

pharmaceuticals. Through robust synthetic strategies and precise analytical techniques like

dynamic NMR and kinetic analysis, researchers can harness and control the unique

stereochemistry of biphenyls to advance the frontiers of science and medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives:
applications and biological aspects - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA03531J [pubs.rsc.org]

2. m.youtube.com [m.youtube.com]

3. chem.libretexts.org [chem.libretexts.org]

4. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

5. comporgchem.com [comporgchem.com]

6. pubs.acs.org [pubs.acs.org]

7. courseware.cutm.ac.in [courseware.cutm.ac.in]

8. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical
Activity | Pharmaguideline [pharmaguideline.com]

9. Atropisomer - Wikipedia [en.wikipedia.org]

10. m.youtube.com [m.youtube.com]

11. pubs.acs.org [pubs.acs.org]

12. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents:
experimental and theoretical determination of steric effects - Organic & Biomolecular
Chemistry (RSC Publishing) [pubs.rsc.org]

13. scispace.com [scispace.com]

14. Structure, conformation, stereodynamics, dimer formation, and absolute configuration of
axially chiral atropisomers of hindered biphenyl carbinols - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. pubs.acs.org [pubs.acs.org]

16. pubs.acs.org [pubs.acs.org]

17. scilit.com [scilit.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1667301?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03531j
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03531j
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03531j
https://m.youtube.com/watch?v=ws4m6q_Znbs
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Chirality/Stereoisomers/Chirality_and_Symmetry/Enantiomorphism/Conformational_Enantiomorphism/Conformations_of_Biphenyls
https://www.slideshare.net/slideshow/biphenyl-derivatives-atropisomerism/237116160
https://comporgchem.com/blog/archives/93
https://pubs.acs.org/doi/abs/10.1021/ct800182e
https://courseware.cutm.ac.in/wp-content/uploads/2021/03/Atropisomerism.docx
https://www.pharmaguideline.com/2022/02/stereo-isomerism-in-biphenyl-compounds.html
https://www.pharmaguideline.com/2022/02/stereo-isomerism-in-biphenyl-compounds.html
https://en.wikipedia.org/wiki/Atropisomer
https://m.youtube.com/watch?v=SbGz1Tnkw6o
https://pubs.acs.org/doi/10.1021/jo00315a032
https://pubs.rsc.org/en/content/articlelanding/2012/ob/c1ob06688a
https://pubs.rsc.org/en/content/articlelanding/2012/ob/c1ob06688a
https://pubs.rsc.org/en/content/articlelanding/2012/ob/c1ob06688a
https://scispace.com/pdf/rotational-barriers-of-biphenyls-having-heavy-heteroatoms-as-2oem04mcg3.pdf
https://pubmed.ncbi.nlm.nih.gov/17760462/
https://pubmed.ncbi.nlm.nih.gov/17760462/
https://pubmed.ncbi.nlm.nih.gov/17760462/
https://pubs.acs.org/doi/abs/10.1021/jo701481m
https://pubs.acs.org/doi/10.1021/jo060553d
https://www.scilit.com/publications/e3f67cf9a77ef6adda4651e43a2ec439
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. The synthesis and resolution of 2,2'-, 4,4'-, and 6,6'-substituted chiral biphenyl
derivatives for application in the preparation of chiral materials - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its
application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

20. communities.springernature.com [communities.springernature.com]

21. knowleslab.princeton.edu [knowleslab.princeton.edu]

22. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC
[pmc.ncbi.nlm.nih.gov]

23. chemrxiv.org [chemrxiv.org]

24. jocpr.com [jocpr.com]

To cite this document: BenchChem. [Torsional angle and stereochemistry of biphenyl].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667301#torsional-angle-and-stereochemistry-of-
biphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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